N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(2-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C22H25N3O5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H25N3O5/c1-14-24-17-13-20(30-4)19(29-3)12-16(17)22(27)25(14)10-9-23-21(26)11-15-7-5-6-8-18(15)28-2/h5-8,12-13H,9-11H2,1-4H3,(H,23,26) |
InChI Key |
PBBKGQSVMLHQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CC3=CC=CC=C3OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Niementowski Cyclization
Niementowski’s method involves heating methyl anthranilate with formamide or urea derivatives to form 4-oxoquinazoline. For the target compound, methyl 2-(2-(2-methoxyacetamido)benzoate is cyclized with guanidine hydrochloride in n-butanol under reflux (12–24 hours) to yield 6,7-dimethoxy-2-methyl-3,4-dihydroquinazolin-4-one .
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Methyl anthranilate, 2-methoxyacetyl chloride | Dry ether | 0–5°C | 2 h | 85% |
| 2 | Guanidine HCl, triethylamine | n-Butanol | Reflux | 12 h | 72% |
Characterization via $$ ^1H $$-NMR confirms methoxy groups at δ 3.85–3.90 ppm and the quinazolinone carbonyl at δ 164.5 ppm (C=O).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of 2-amino-4,5-dimethoxybenzoic acid and N-methylurea in phosphoryl chloride (POCl$$_3$$) reacts at 150°C for 15 minutes, yielding the quinazolinone core with 89% efficiency.
Functionalization at the 3-Position
Ethylamine Side-Chain Introduction
The 3-position of the quinazolinone is alkylated using 2-chloroethylamine hydrochloride in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 60°C for 6 hours, achieving 68% yield.
Mechanism :
- Deprotonation of the quinazolinone nitrogen by K$$2$$CO$$3$$.
- Nucleophilic substitution (S$$_N$$2) at the chloroethylamine.
Side Reactions :
- Over-alkylation at the 1-position (mitigated by stoichiometric control).
- Hydrolysis of the chloroethylamine (prevented by anhydrous conditions).
Synthesis of 2-(2-Methoxyphenyl)acetic Acid
Friedel-Crafts Acylation
2-Methoxytoluene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl$$_3$$ to form 2-(2-methoxyphenyl)acetyl chloride , which is hydrolyzed to the carboxylic acid.
Optimization :
- Excess AlCl$$_3$$ (1.5 equiv.) prevents dimerization.
- Hydrolysis with NaOH (10%) at 50°C for 2 hours yields 91% pure product.
Final Amidation Step
The quinazolinone-ethylamine intermediate reacts with 2-(2-methoxyphenyl)acetyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is complete within 4 hours at room temperature, yielding 76% of the target compound.
Purification :
- Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7).
- Recrystallization from ethanol-water (1:1) enhances purity to >98%.
Analytical Data :
- HRMS (ESI+) : m/z 435.5 [M+H]$$^+$$.
- IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (N-H bend).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 3-bromo-6,7-dimethoxy-2-methylquinazolin-4-one and 2-(2-methoxyphenyl)ethylboronic acid achieves 65% yield. This method avoids multi-step functionalization but requires expensive catalysts.
Solid-Phase Synthesis
Immobilized quinazolinone on Wang resin undergoes amidation with automated peptide synthesizers, enabling rapid scale-up (82% yield). Limited to research-scale production due to resin costs.
Challenges and Optimization
- Regioselectivity : Competing reactions at the 1- and 3-positions of quinazolinone are minimized using bulkier bases (e.g., DBU).
- Solvent Choice : DMF enhances solubility but requires rigorous drying to prevent hydrolysis.
- Green Chemistry : Recent studies substitute POCl$$3$$ with BiCl$$3$$ in cyclization steps, reducing toxicity.
Industrial-Scale Considerations
- Cost Efficiency : Niementowski cyclization remains preferred for large-scale synthesis (raw material cost: $12/g).
- Waste Management : Neutralization of POCl$$_3$$ with ice-water generates HCl, necessitating corrosion-resistant reactors.
Chemical Reactions Analysis
Oxidation: Quinazolinones can undergo oxidation reactions.
Reduction: Reduction of the quinazolinone core may yield different derivatives.
Substitution: Substituents on the aromatic rings can be modified.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction conditions and substituents. Variants of the quinazolinone core may form.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Quinazolinone Derivatives
(a) 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS 1574406-08-8)
- Molecular Formula : C21H23N3O6
- Molecular Weight : 413.4 g/mol
- Key Differences: Lacks the 2-methyl group on the quinazolinone and uses a phenoxyethyl linker instead of a simple ethyl group.
- Significance: The phenoxyethyl chain may reduce metabolic stability compared to the target compound’s ethyl linker, but the absence of a 2-methyl group could enhance solubility .
(b) N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide
- Molecular Formula : C19H20N4O4
- Molecular Weight : 368.4 g/mol
- Key Differences : Replaces the 2-(2-methoxyphenyl)acetamide with a pyridine-4-carboxamide group.
Substituted Acetamide Derivatives
(a) 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (CAS 497077-23-3)
- Molecular Formula : C24H21N3O4
- Molecular Weight : 415.44 g/mol
- Key Differences: Features a 4-methylphenyl group on the quinazoline and a 4-methoxyphenoxy-acetamide substituent.
- Significance: The 4-methylphenyl group may increase steric hindrance, while the phenoxy-acetamide could reduce membrane permeability compared to the target compound’s 2-methoxyphenyl group .
(b) 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
Pharmacologically Active Analogs
(a) N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)
- Activity : Potent anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines.
- Key Differences : Incorporates a sulfonyl linker and pyrrolidine substituent on the quinazoline.
- Significance : The sulfonyl group enhances electron-withdrawing effects, which may improve target binding but reduce metabolic stability compared to the target compound’s acetamide .
Structural and Pharmacokinetic Insights
Impact of Methoxy and Methyl Groups
- Analogs with 4-methylphenyl or phenoxy groups (e.g., CAS 497077-23-3) show higher molecular weights but lower predicted solubility, underscoring the target compound’s balance of lipophilicity and polarity .
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(2-methoxyphenyl)acetamide is a synthetic compound belonging to the quinazolinone family. Its unique structural features, including methoxy substitutions and a quinazolinone core, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activities attributed to this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.4 g/mol. The compound features a quinazolinone core that enhances its pharmacological properties due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N3O5 |
| Molecular Weight | 389.4 g/mol |
| Structural Features | Quinazolinone core, methoxy groups |
Antimicrobial Activity
Research indicates that compounds with a quinazolinone structure often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of quinazolinones can inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Efficacy
A study conducted on a series of acetamide derivatives revealed that certain compounds exhibited antibacterial activity comparable to standard antibiotics such as levofloxacin. Specifically, the minimum inhibitory concentrations (MICs) for some derivatives were lower than that of the control drug against strains like E. coli and S. aureus .
Anticancer Potential
Quinazolinone derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, structural modifications in similar compounds have shown promising results in inhibiting tumor growth in various cancer cell lines .
Research Findings:
- Cell Line Studies : The compound's analogs were tested on breast and colon cancer cell lines, showing significant cytotoxic effects.
- Mechanism of Action : Molecular docking studies suggested that these compounds interact with key proteins involved in cancer progression .
Other Biological Activities
In addition to antimicrobial and anticancer effects, quinazolinone derivatives are being explored for other pharmacological activities:
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties due to their ability to modulate inflammatory pathways.
- Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity of these compounds, contributing to their therapeutic potential .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(2-methoxyphenyl)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, quinazolinone cores are functionalized via potassium carbonate-mediated coupling in DMF, followed by chloroacetylation (as in , Table 3). Key intermediates are characterized using TLC for reaction monitoring, IR for functional group identification (e.g., carbonyl stretches at ~1667 cm⁻¹), and ¹H/¹³C NMR to confirm substituent integration and regiochemistry . Elemental analysis validates purity (>95% for most derivatives in ).
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H NMR (300 MHz, CDCl₃) resolves methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.9–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) and quinazolinone ring carbons ( ).
- Mass Spectrometry : ESI/APCI-MS identifies molecular ion peaks (e.g., m/z 430.2 [M+1] in ) and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using gradients like MeOH/CH₂Cl₂ ().
Q. How do reaction conditions (solvent, temperature, catalyst) influence yield in the final acetylation step?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acetylation steps, while K₂CO₃ acts as a base to deprotonate phenolic -OH groups. Room-temperature stirring (20–25°C) minimizes side reactions, as seen in (yields 58–91%). Elevated temperatures may degrade acid-sensitive groups (e.g., methoxy substituents).
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally similar quinazolinone derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., hypoglycemic vs. anticancer effects) arise from substituent positioning. For example:
- 2-methoxy vs. 4-methoxy phenyl groups alter steric hindrance and target binding ( vs. 16).
- Dose-response assays (e.g., IC₅₀ comparisons in cancer cell lines) and molecular docking (e.g., EGFR or COX-2 binding pockets) clarify structure-activity relationships (SAR) .
- Meta-analysis of published IC₅₀ values (e.g., ’s derivatives with 80–91% yields) identifies trends in electron-withdrawing vs. donating groups.
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. For instance, the 6,7-dimethoxy groups in this compound may improve solubility but reduce membrane penetration .
- DFT Calculations : Optimize geometry for H-bonding (e.g., quinazolinone C=O with kinase catalytic lysine) .
- MD Simulations : Assess stability in biological membranes (e.g., 30-ns simulations in POPC bilayers).
Q. What experimental approaches validate hypothesized mechanisms of action (e.g., enzyme inhibition or receptor modulation)?
- Methodological Answer :
- Enzyme Assays : Fluorescence-based assays (e.g., trypsin-like protease inhibition) with varying ATP concentrations quantify competitive/non-competitive inhibition ().
- Western Blotting : Post-treatment analysis of downstream targets (e.g., p-AKT or Bcl-2 in cancer cells) confirms pathway modulation.
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) between the compound and purified targets (e.g., tubulin or topoisomerase II) .
Q. How can researchers address discrepancies in elemental analysis vs. spectroscopic data for purity assessment?
- Methodological Answer :
- Cross-Validation : Combine elemental analysis (C, H, N ±0.3%) with HRMS to detect trace impurities (e.g., ’s 6.57% N found vs. 9.79% calculated suggests residual solvent).
- DSC/TGA : Differential scanning calorimetry identifies polymorphic forms (melting point deviations >2°C indicate impurities, as in ’s 269°C vs. 315°C derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
